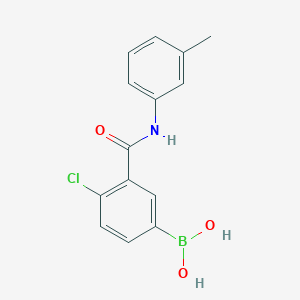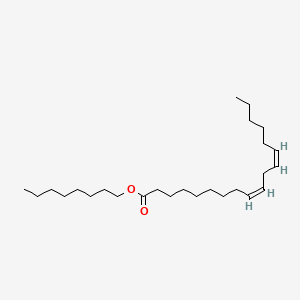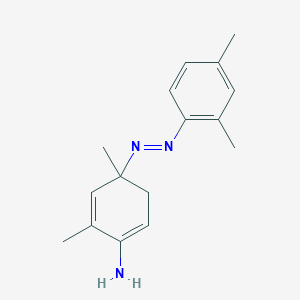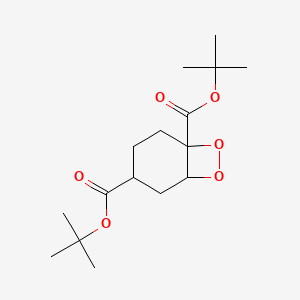
Inosine, 4'-azido-2'-deoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inosine, 4’-azido-2’-deoxy- is a modified nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is characterized by the substitution of the hydroxyl group at the 4’ position with an azido group, and the removal of the hydroxyl group at the 2’ position, resulting in a deoxy structure. These modifications confer unique chemical and biological properties to the compound, making it a valuable tool in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Inosine, 4’-azido-2’-deoxy- typically involves multiple steps, starting from inosine. The key steps include:
Protection of Functional Groups: The hydroxyl groups of inosine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Azidation: The protected inosine undergoes azidation at the 4’ position using azidotrimethylsilane or sodium azide in the presence of a suitable catalyst.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, Inosine, 4’-azido-2’-deoxy-.
Industrial Production Methods: Industrial production of Inosine, 4’-azido-2’-deoxy- follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput purification techniques, and stringent quality control measures to ensure the purity and yield of the final product.
Types of Reactions:
Substitution Reactions: The azido group in Inosine, 4’-azido-2’-deoxy- can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Azidation: Azidotrimethylsilane, sodium azide, catalysts like copper(I) iodide.
Reduction: Hydrogen gas, palladium on carbon.
Cycloaddition: Copper(I) catalysts, alkyne substrates.
Major Products:
Substitution: Various nucleoside analogs with different functional groups.
Reduction: Inosine, 4’-amino-2’-deoxy-.
Cycloaddition: Triazole-containing nucleoside analogs.
Aplicaciones Científicas De Investigación
Inosine, 4’-azido-2’-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nucleoside analogs and as a building block in click chemistry.
Biology: Employed in the study of nucleic acid interactions and as a probe for investigating cellular processes.
Medicine: Investigated for its potential antiviral and anticancer properties. It is used in the development of therapeutic agents targeting viral infections and cancer.
Industry: Utilized in the production of modified nucleosides for use in diagnostic assays and as molecular probes.
Mecanismo De Acción
The mechanism of action of Inosine, 4’-azido-2’-deoxy- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group can participate in bioorthogonal reactions, allowing for the labeling and tracking of nucleic acids in live cells. Additionally, the compound can inhibit viral replication by acting as a chain terminator during nucleic acid synthesis.
Molecular Targets and Pathways:
Nucleic Acids: Incorporation into DNA and RNA.
Enzymes: Inhibition of viral polymerases and other enzymes involved in nucleic acid metabolism.
Cellular Pathways: Interference with cellular replication and transcription processes.
Comparación Con Compuestos Similares
Inosine, 4’-azido-2’-deoxy- is unique due to its specific modifications at the 4’ and 2’ positions. Similar compounds include:
Inosine, 2’-deoxy-: Lacks the azido group, making it less reactive in bioorthogonal reactions.
Inosine, 4’-azido-: Contains the azido group but retains the hydroxyl group at the 2’ position, affecting its incorporation into nucleic acids.
2’-Azido-2’-deoxyuridine: Another azido-modified nucleoside with different base and sugar modifications, used in similar applications but with distinct properties.
Inosine, 4’-azido-2’-deoxy- stands out due to its dual modifications, which enhance its utility in chemical biology and medicinal chemistry.
Propiedades
Número CAS |
130108-77-9 |
|---|---|
Fórmula molecular |
C10H11N7O4 |
Peso molecular |
293.24 g/mol |
Nombre IUPAC |
9-[(2R,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N7O4/c11-16-15-10(2-18)5(19)1-6(21-10)17-4-14-7-8(17)12-3-13-9(7)20/h3-6,18-19H,1-2H2,(H,12,13,20)/t5-,6+,10+/m0/s1 |
Clave InChI |
IXYDFPDGIIMFGM-BAJZRUMYSA-N |
SMILES isomérico |
C1[C@@H]([C@](O[C@H]1N2C=NC3=C2N=CNC3=O)(CO)N=[N+]=[N-])O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)(CO)N=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


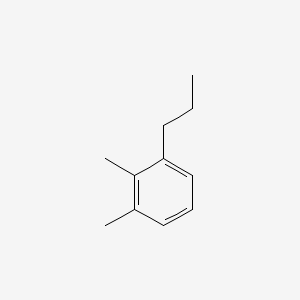


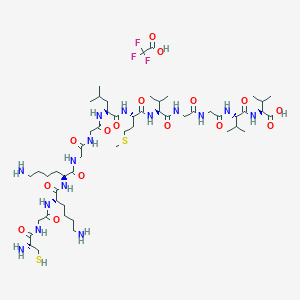
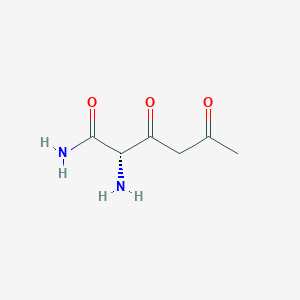
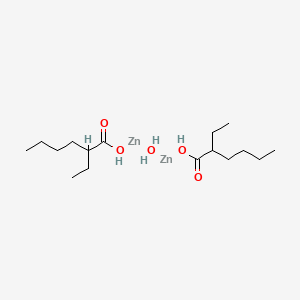
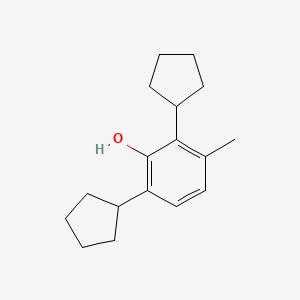
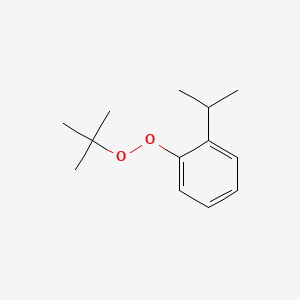

![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)
